molecular formula C7H15NO3 B6174626 rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 176967-01-4

rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

Cat. No. B6174626
CAS RN: 176967-01-4
M. Wt: 161.2
InChI Key:
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Description

Rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol, also known as rac-AEEA, is a synthetic amino acid derivative with a wide range of applications in scientific research. It is a chiral molecule, meaning it has two mirror-image forms, each of which can be distinguished by the spatial arrangement of its atoms. Rac-AEEA has been used in a variety of studies, including those related to enzyme inhibition, protein folding, and cell signaling.

Scientific Research Applications

Rac-AEEA has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and tyrosinase, and as a tool to study protein folding and cell signaling. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in studies of the interactions between drugs and their target proteins.

Mechanism of Action

Rac-AEEA is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has also been suggested that rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol may act as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site and alters the enzyme's conformation, thus preventing substrate binding.
Biochemical and Physiological Effects
Rac-AEEA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug levels in the body. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and to reduce the levels of free radicals in cells.

Advantages and Limitations for Lab Experiments

Rac-AEEA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol can be difficult to resolve into its two enantiomers, and the resolution process can be expensive and time-consuming.

Future Directions

There are a number of potential future directions for research involving rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol. These include further studies of its mechanism of action, its effects on other enzymes and proteins, and its potential applications in drug development. In addition, further research could be conducted on the structure-activity relationships of this compound and its derivatives, as well as on its potential toxicity in humans. Finally, further studies could be conducted on the use of this compound as a tool for studying the effects of drugs on the body.

Synthesis Methods

Rac-AEEA can be synthesized via a two-step process. The first step is a reaction between 2-aminoethanol and 2,2-dimethyl-1,3-dioxolane, which yields a racemic mixture of the two enantiomers of the product, rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol. The second step is a resolution of the racemic mixture, which involves the use of a chiral resolving agent to separate the two enantiomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol involves the protection of a primary amine followed by the addition of a chiral auxiliary. The chiral auxiliary is then removed to yield the desired product.", "Starting Materials": [ "2-aminoethanol", "4-hydroxy-2,2-dimethyl-1,3-dioxolane", "triethylamine", "di-tert-butyl dicarbonate", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Protect the primary amine of 2-aminoethanol with di-tert-butyl dicarbonate in the presence of triethylamine to yield the corresponding carbamate.", "Add 4-hydroxy-2,2-dimethyl-1,3-dioxolane to the carbamate in the presence of sodium borohydride to yield the chiral auxiliary.", "Remove the tert-butyl and carbamate protecting groups with acetic acid and sodium hydroxide, respectively.", "Purify the resulting product by column chromatography using ethanol as the eluent to yield rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol." ] }

CAS RN

176967-01-4

Molecular Formula

C7H15NO3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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